![molecular formula C30H23ClFN5O2S B2714139 N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 865616-50-8](/img/structure/B2714139.png)
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Description
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C30H23ClFN5O2S and its molecular weight is 572.06. The purity is usually 95%.
BenchChem offers high-quality N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Supramolecular Assembly
A study focused on nimesulidetriazole derivatives, which share a structural resemblance with the mentioned compound, provided insights into the effects of substitution on supramolecular assembly. Through X-ray powder diffraction data, the crystal structures of these derivatives were determined, highlighting the importance of intermolecular interactions in forming complex molecular architectures. The study underlines how specific substitutions influence the formation of cyclic rings and two- or three-dimensional frameworks, offering valuable insights into the design of molecules with desired physical properties (Dey et al., 2015).
Synthetic Approaches
The exploration of synthetic methodologies is crucial for developing compounds with potential therapeutic applications. For example, the synthesis and characterization of quinazoline derivatives aimed at identifying new diuretic and antihypertensive agents demonstrate the potential of such compounds in medicinal chemistry. This research highlights the structure-activity relationship of N-substituted benzene sulfonamide derivatives, providing a foundation for the development of drugs targeting cardiovascular diseases (Rahman et al., 2014).
Evaluation of Biological Activities
Studies on the cytotoxic activities of novel sulfonamide derivatives against cancer cell lines reveal the therapeutic potential of these compounds. The research findings indicate that certain derivatives exhibit potent activity against breast and colon cancer cells, underscoring the importance of sulfonamide derivatives in the development of anticancer therapies (Ghorab et al., 2015). Another study on the anti-inflammatory and analgesic properties of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives highlights the diverse biological activities of these molecules, further supporting their potential in drug development (Farag et al., 2012).
properties
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClFN5O2S/c1-40(38,39)36-22-11-7-10-20(16-22)27-18-28(23-12-5-6-13-25(23)32)37(35-27)30-33-26-15-14-21(31)17-24(26)29(34-30)19-8-3-2-4-9-19/h2-17,28,36H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFALAAWJROIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
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